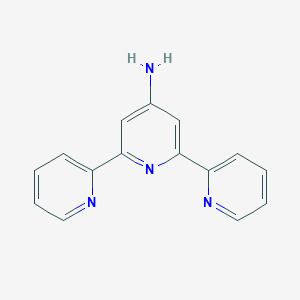

2,6-dipyridin-2-ylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROISIAUYBSOVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572936 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193944-66-0 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,6-dipyridin-2-ylpyridin-4-amine: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for obtaining 2,6-dipyridin-2-ylpyridin-4-amine, a vital heterocyclic building block, also known as 4'-amino-2,2':6',2''-terpyridine. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevalent synthetic routes. The guide emphasizes the chemical principles underpinning these methods, providing step-by-step protocols, comparative data, and mechanistic insights to ensure scientific integrity and practical applicability. The primary synthetic strategies discussed herein include the robust Kröhnke pyridine synthesis via a nitro-functionalized intermediate and subsequent reduction, as well as an alternative pathway involving nucleophilic substitution of a chlorinated precursor.

Introduction: The Significance of this compound

This compound, a prominent member of the terpyridine family, is a tridentate ligand of significant interest in coordination chemistry, materials science, and medicinal chemistry.[1] Its unique structure allows for the formation of stable complexes with a variety of transition metals, leading to applications in catalysis, supramolecular assembly, and the development of novel therapeutic agents.[1][2] The presence of a primary amine at the 4'-position provides a versatile handle for further functionalization, enabling the fine-tuning of the electronic and steric properties of its metal complexes.[3] This guide aims to provide a comprehensive overview of the most effective and scientifically sound methods for the synthesis of this important compound.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly achieved through two well-established routes. The choice between these methods often depends on the availability of starting materials, desired scale, and overall yield considerations.

-

Route A: Kröhnke-type Synthesis and Reduction: This is arguably the most common and versatile approach. It involves the initial synthesis of a 4'-nitro precursor, 4'-nitro-2,2':6',2''-terpyridine, via a one-pot Kröhnke condensation, followed by the reduction of the nitro group to the desired amine.

-

Route B: From 4'-Chloro-2,2':6',2''-terpyridine: This alternative route begins with the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, which is then converted to 4'-chloro-2,2':6',2''-terpyridine. The target amine is subsequently obtained through nucleophilic aromatic substitution.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic pathways.

Synthetic Route A: Kröhnke Condensation and Subsequent Reduction

This robust two-step process is often favored for its reliability and adaptability. The overall workflow is depicted below.

Caption: Simplified mechanism of the Kröhnke synthesis for 4'-substituted terpyridines.

3.1.2. Experimental Protocol

This protocol is adapted from established literature procedures. [2][4]

-

To a stirred mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 ml), add p-nitrobenzaldehyde (10.0 mmol).

-

To this suspension, add potassium hydroxide (KOH) pellets (24 mmol) followed by 35% aqueous ammonia solution (40.0 ml).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, during which a precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield reddish-brown crystals.

3.1.3. Characterization of 4'-Nitro-2,2':6',2''-terpyridine

| Property | Value |

| Appearance | Reddish-brown amorphous solid |

| Melting Point | 149–151°C [4] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.74–8.68 (m, 4H), 8.65–8.60 (m, 2H), 8.25 (d, J = 9.0 Hz, 2H), 8.05 (ddd, J = 3.0, 6.0, 9.0 Hz, 2H), 7.97 (d, J = 9.0 Hz, 2H), 7.34–7.28 (m, 2H) [4] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 156.7, 156.5, 150.1, 143.1, 140.8, 137.5, 128.0, 125.8, 125.1, 124.5, 124.7, 123.6, 122.1, 120.0, 119.2 [4] |

| FTIR (cm⁻¹) | 3042 (C-H), 1582 (C=N), 1514 (C=C), 1265 (C-N), 1127 (C-H) [4] |

Step 2: Reduction of 4'-Nitro-2,2':6',2''-terpyridine to this compound

The reduction of the nitro group is a critical step to yield the final product. A common and efficient method utilizes a palladium-on-carbon catalyst with hydrazine monohydrate as the hydrogen source.

3.2.1. Experimental Protocol

This procedure is based on a well-documented method. [2]

-

In a round-bottom flask, suspend 4'-nitro-2,2':6',2''-terpyridine (1.06 mmol) in a hot mixture of ethanol and THF (50 mL, 1:1 v/v).

-

To this suspension, add 10% Palladium on carbon (Pd/C) (160 mg).

-

Add hydrazine monohydrate (1.3 mL) dropwise over a period of 30 minutes.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

-

While hot, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Collect the precipitated product by vacuum filtration and wash with cold ethanol to afford the pure amine.

Synthetic Route B: Nucleophilic Substitution of 4'-Chloro-2,2':6',2''-terpyridine

This alternative route provides access to the target amine through a different set of intermediates.

Caption: Workflow for the synthesis of this compound via the chlorination and nucleophilic substitution route.

Step 1 & 2: Synthesis and Chlorination of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one

The synthesis of the key intermediate, 4'-chloro-2,2':6',2''-terpyridine, begins with the preparation of the corresponding pyridone. [5]

-

Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one: This is achieved through a Claisen condensation of ethyl picolinate with acetone, followed by cyclization with ammonium acetate. [5]2. Chlorination: The pyridone is then chlorinated using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux to yield 4'-chloro-2,2':6',2''-terpyridine. [5]

Step 3: Nucleophilic Aromatic Substitution

The chlorine atom at the 4'-position of the terpyridine is activated towards nucleophilic aromatic substitution. While direct amination with ammonia can be challenging, reactions with other amines are well-documented for similar chloro-substituted heterocycles. [6][7][8]This step represents a potential, though less commonly cited, route to the final product. The reactivity can sometimes be enhanced by forming a transition metal complex of the chloro-terpyridine. A generalized procedure would involve heating 4'-chloro-2,2':6',2''-terpyridine with a source of ammonia (such as aqueous or alcoholic ammonia) or a protected amine followed by deprotection, often at elevated temperatures and pressures, potentially with a catalyst. [6]However, due to the higher efficiency and milder conditions of the nitro-reduction route, detailed protocols for this specific transformation are less prevalent in the literature.

Comparison of Synthetic Routes

| Feature | Route A: Kröhnke/Reduction | Route B: Chlorination/Substitution |

| Starting Materials | 2-Acetylpyridine, p-Nitrobenzaldehyde | Ethyl Picolinate, Acetone |

| Number of Steps | 2 | 3 |

| Key Intermediates | 4'-Nitro-2,2':6',2''-terpyridine | 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, 4'-Chloro-2,2':6',2''-terpyridine |

| Typical Overall Yield | Moderate to Good | Moderate |

| Advantages | Reliable, well-documented, one-pot synthesis of precursor, mild reduction conditions. | Avoids the use of nitro compounds. |

| Disadvantages | Involves a nitro-intermediate which requires careful handling. | Chlorination step uses harsh reagents (PCl₅/POCl₃). Direct amination can be low-yielding. |

Characterization of the Final Product: this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₄ |

| Molecular Weight | 248.28 g/mol [9] |

| Appearance | Solid |

| Melting Point | 228 °C [9] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.68 (d, 2H), 8.52 (d, 2H), 8.02 (t, 2H), 7.81 (s, 2H), 7.50 (t, 2H), 6.55 (s, 2H, NH₂) |

| FTIR (KBr, cm⁻¹) | Typically shows N-H stretching bands for the primary amine around 3200-3400 cm⁻¹, along with characteristic aromatic C-H and C=N/C=C stretching vibrations. |

| Mass Spectrometry | ESI-MS: m/z = 249.1 [M+H]⁺ |

Note: NMR data is an example and may vary slightly based on solvent and instrument.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The Kröhnke condensation to form a 4'-nitro precursor followed by a straightforward reduction remains the most widely adopted and versatile method, offering good yields and operational simplicity. The alternative pathway through a 4'-chloro intermediate, while feasible, involves harsher reagents and a potentially less efficient final amination step. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research, including scale, available resources, and safety considerations. This guide provides the necessary technical details and mechanistic understanding to empower researchers in the successful synthesis of this valuable chemical entity.

References

- Andres, P. R., et al. (2004). Supramolecular assemblies and materials based on 2,2':6',2''- terpyridine metal complexes. Pure and Applied Chemistry, 76(2), 261-271.

- Wikipedia contributors. (2023). Kröhnke pyridine synthesis. Wikipedia, The Free Encyclopedia.

- BenchChem. (2025). Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines.

- Biosynth. (n.d.). 4'-Amino-2,2':6',2''-terpyridine.

- Fallahpour, R.-A. (2003). 2,2':6',2''-Terpyridines and their Metal Complexes. Heterocycles, 60(10), 2471.

- GoldBio. (n.d.). 4'-Amino-2,2':6',2''-terpyridine.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.

- Arkat USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- Harruna, I. I., et al. (2015). The Effect of Metal-Remote Amino-Groups on Metal Center in Ruthenium (II) Complexes with Terpyridine Ligands. Research and Reviews: Open Access Journal of Analytical and Bioanalytical Techniques.

- MDPI. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- New Journal of Chemistry. (n.d.).

- MDPI. (2021). application of a new 4'–functionalized 2,2': 6',2''–terpyridine ruthenium(ii).

- Organic Letters. (2003).

- PubMed Central. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies.

- ResearchGate. (2018). 1: 1 H NMR spectrum of 2,2':6',2"-terpyridine 4 (500.13 MHz, acetone-d6).

- Preprints.org. (2023).

- Royal Society of Chemistry. (n.d.). Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c.

- Sigma-Aldrich. (n.d.). 4'-Amino-2,2':6',2''-terpyridine.

- ACS Publications. (1998). Cytotoxicity of 2,2':6',2''-Terpyridineplatinum(II) Complexes against Human Ovarian Carcinoma.

- Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Ru(II) Polypyridyl Photosensitizers for Photodynamic Therapy.

Sources

An In-Depth Technical Guide to the Synthesis of 4'-Amino-2,2':6',2''-terpyridine

Preamble: Strategic Importance of 4'-Amino-2,2':6',2''-terpyridine

The 2,2':6',2''-terpyridine (tpy) scaffold is a cornerstone of modern coordination chemistry and materials science.[1] As a tridentate NNN-ligand, its ability to form stable, well-defined complexes with a vast array of transition metals has positioned it as a privileged building block for everything from metallopolymers to advanced catalysts and photosensitizers.[2] The true power of the terpyridine system, however, lies in its functionalization. The 4'-position of the central pyridine ring is of particular strategic importance; substitution at this site allows for the precise tuning of the electronic and steric properties of the resulting metal complexes without disrupting the fundamental coordination geometry.[3]

Among the myriad of possible derivatives, 4'-amino-2,2':6',2''-terpyridine (4'-NH₂-tpy) stands out as a uniquely versatile and valuable intermediate.[4] The primary amine group serves as a powerful synthetic handle for post-modification, enabling covalent linkage to biomolecules, surfaces, or other molecular components. This guide provides an in-depth analysis of the principal synthetic strategies for accessing this crucial compound, offering field-proven insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: A Strategic Overview of Synthetic Pathways

The synthesis of 4'-amino-2,2':6',2''-terpyridine is not a one-size-fits-all process. The optimal route depends on available starting materials, required scale, and tolerance for specific reagents. Broadly, the strategies can be categorized into two main approaches: the functional group interconversion on a pre-formed terpyridine core and the de novo construction of the terpyridine ring from simpler precursors.

The diagram below illustrates the primary strategic pathways, which revolve around three key, commercially available or readily synthesized precursors: 4'-chloro-terpyridine, 4'-nitro-terpyridine, and various aldehydes for direct condensation.

Part 2: The Precursor-Based Pathways: A Deep Dive

The most common and arguably most reliable strategies involve the late-stage introduction of the amine functionality onto a pre-existing terpyridine skeleton. This approach benefits from the modularity and the well-understood reactivity of the key precursors.

The Nitro-to-Amine Pathway: A Robust and High-Yielding Route

This classic strategy involves the synthesis of a nitro-substituted terpyridine followed by its chemical reduction. The powerful electron-withdrawing nature of the nitro group makes it an excellent handle for reliable and clean conversion to the corresponding amine.

Causality and Expertise: The choice of reducing agent is critical and dictates the reaction's cleanliness and functional group tolerance.

-

Catalytic Hydrogenation (e.g., H₂ or Hydrazine Hydrate with Pd/C): This is often the method of choice. The reaction with hydrazine hydrate and a palladium-on-carbon catalyst is particularly effective and avoids the need for high-pressure hydrogenation equipment.[5][6] The reaction proceeds via catalytic transfer hydrogenation, where hydrazine acts as the hydrogen source in situ. This method is generally high-yielding and results in a clean product that can often be purified by simple crystallization.[5]

-

Metal-Acid Systems (e.g., SnCl₂/HCl): This is a more traditional method that is also highly effective.[5] Tin(II) chloride in concentrated hydrochloric acid is a powerful reducing system for aromatic nitro groups. However, the workup can be more involved, often requiring careful neutralization of the acidic medium and removal of tin salts, which can sometimes complicate purification.

The precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, is readily accessible via a Kröhnke-type condensation reaction between 4-nitrobenzaldehyde and two equivalents of 2-acetylpyridine.[6]

The Chloro-to-Amine Pathway: Leveraging Commercial Availability

The commercial availability of 4'-chloro-2,2':6',2''-terpyridine makes it an exceptionally attractive starting point for large-scale synthesis. The challenge lies in the activation of the C-Cl bond for amination.

Causality and Expertise: Direct nucleophilic aromatic substitution (SₙAr) of the chloro group with ammonia is difficult and typically requires harsh conditions due to the electron-rich nature of the pyridine rings.[7] Therefore, modern catalytic methods are vastly superior.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction represents the state-of-the-art for C-N bond formation.[8][9] The reaction couples an aryl halide (4'-chloro-tpy) with an amine source. The key to success is the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle.[10] This method offers excellent yields under relatively mild conditions and has a broad substrate scope, though the cost of the palladium catalyst and ligands must be considered.[9][11]

Part 3: The De Novo Construction Pathway

Kröhnke Pyridine Synthesis: The One-Pot Approach

The Kröhnke synthesis and its variations allow for the direct, one-pot construction of the 4'-aryl-terpyridine core.[12][13] To synthesize an aminophenyl-substituted terpyridine, one could, in principle, use 4-aminobenzaldehyde as a starting material.

Causality and Expertise: While elegant, this direct approach has a significant drawback. The free amine group on the aldehyde can react with other components or intermediates under the reaction conditions (typically heating with ammonium acetate), leading to a complex mixture of side products and lower yields.[14] For this reason, it is often more practical to use an aldehyde with a protected or precursor functional group (like the nitro group in 4-nitrobenzaldehyde) and perform the functional group conversion in a subsequent step, as described in Pathway 2.1.[14][15]

Part 4: Comparative Analysis and Data

The following table summarizes the key aspects of the primary synthetic strategies, providing a basis for methodological selection.

| Strategy | Key Precursor | Core Transformation | Typical Yields | Advantages | Disadvantages |

| Nitro-to-Amine | 4'-Nitro-tpy | Catalytic Reduction | 60-95%[5] | High-yielding, clean reaction, reliable, precursor is readily synthesized. | Two-step process from aldehyde, handling of hydrazine. |

| Chloro-to-Amine | 4'-Chloro-tpy | Buchwald-Hartwig Amination | 70-90% | Utilizes a commercially available starting material, mild conditions. | Requires expensive palladium catalysts and ligands, sensitive to air/moisture. |

| De Novo (Direct) | 4-Aminobenzaldehyde | Kröhnke Condensation | Variable, often <50% | One-pot synthesis, atom economical. | Prone to side reactions due to the reactive amine group, purification can be difficult. |

Part 5: Detailed Experimental Protocols

The following protocols are provided as trusted, self-validating systems for researchers.

Protocol 1: Synthesis via Reduction of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine

This two-step protocol is highly reliable and is based on well-documented procedures.[5][6]

Step A: Synthesis of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine

-

To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 eq), 2-acetylpyridine (2.0 eq), and ammonium acetate (10 eq).

-

Add ethanol as the solvent and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine as a pale solid.

Step B: Reduction to 4'-(4-Aminophenyl)-2,2':6',2''-terpyridine [5]

-

In a round-bottom flask equipped with a reflux condenser, suspend the 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (1.0 eq) and 10% Palladium on Carbon (5-10 mol %) in anhydrous ethanol.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Heat the suspension to reflux.

-

Add hydrazine monohydrate (20-25 eq) dropwise to the refluxing mixture over 30 minutes. Caution: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

While still hot, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot ethanol or dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure until precipitation begins.

-

Cool the solution at 4°C overnight to complete crystallization.

-

Collect the white, needle-like crystals of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine by vacuum filtration, washing with cold ethanol. A typical yield is around 63%.[5]

Conclusion

The synthesis of 4'-amino-2,2':6',2''-terpyridine is a well-established process with several reliable and high-yielding routes available to the modern chemist. For general laboratory-scale synthesis, the reduction of a 4'-nitro precursor offers a robust, cost-effective, and high-purity pathway. For applications where process time and starting material availability are paramount, the palladium-catalyzed amination of commercially available 4'-chloro-terpyridine presents a powerful, albeit more expensive, alternative. By understanding the chemical causality behind each strategic choice, researchers can confidently select and execute the optimal protocol for their specific needs, unlocking the vast potential of this versatile molecular building block.

References

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

A convenient, high yield synthesis of 2,2′:6′,2″-terpyridine and its iron(II) complex . Inorganica Chimica Acta. Available at: [Link]

-

Kröhnke pyridine synthesis . Wikipedia. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Chemical Reviews. Available at: [Link]

-

Synthesis of 4'-substituted-2,2': 6',2''-terpyridines . ResearchGate. Available at: [Link]

-

Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? . Molecules. Available at: [Link]

-

Supramolecular assemblies and materials based on 2,2':6',2''- terpyridine metal complexes . Pure. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition. Available at: [Link]

-

The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence . Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

-

Terpyridines obtained via Kröhnke methodology studied as metal chelators . ResearchGate. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination . Atlanchim Pharma. Available at: [Link]

-

Synthesis of pyridines via solid-phase Kröhnke pyridine synthesis . ResearchGate. Available at: [Link]

-

Aminative Suzuki-Miyaura coupling . Science. Available at: [Link]

-

Aminative Suzuki–Miyaura coupling . Xingwei Li's Group. Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

[4′-(4-Aminophenyl)-2,2′:6′,2′′-terpyridine]chloridopalladium(II) chloride . Acta Crystallographica Section E. Available at: [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds . Angewandte Chemie International Edition. Available at: [Link]

-

Synthesis of 4′-Substituted-2,2′:6′,2′′-Terpyridines . ResearchGate. Available at: [Link]

-

A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties . Molecules. Available at: [Link]

-

[2,2':6',2''-Terpyridin]-4'-amine . PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.tue.nl [pure.tue.nl]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Characterization of 4'-amino-2,2':6',2''-terpyridine

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 4'-amino-2,2':6',2''-terpyridine (NH2-tpy). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for obtaining and interpreting the NMR spectra of this versatile ligand. We will explore the influence of the amino substituent on the chemical shifts of the terpyridine core, provide detailed experimental protocols, and discuss the application of advanced 2D NMR techniques for unambiguous spectral assignment.

Introduction: The Significance of 4'-amino-2,2':6',2''-terpyridine

4'-amino-2,2':6',2''-terpyridine is a tridentate ligand of significant interest in coordination chemistry and materials science. The introduction of an amino group at the 4'-position of the central pyridine ring dramatically influences the electronic properties of the terpyridine scaffold, enhancing its electron-donating capacity. This modification is crucial for tuning the photophysical and electrochemical properties of its metal complexes, making NH2-tpy a valuable building block for sensors, catalysts, and functional materials. A thorough understanding of its NMR spectral features is paramount for confirming its synthesis, assessing its purity, and studying its interactions with metal ions.

The Influence of the Amino Group on the Terpyridine NMR Spectrum

The electronic effect of the 4'-amino group is a key determinant of the NMR spectrum of NH2-tpy. As a strong electron-donating group, the amino moiety increases the electron density on the central pyridine ring. This increased shielding generally results in an upfield shift (to lower ppm values) of the protons and carbons on this ring compared to the unsubstituted 2,2':6',2''-terpyridine. The protons on the terminal pyridine rings are also affected, albeit to a lesser extent.

The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic system, further influencing the chemical shifts. The extent of this delocalization, and consequently the chemical shifts, can be sensitive to the solvent environment due to hydrogen bonding interactions with the amino protons.

Part 1: ¹H and ¹³C NMR Spectral Analysis

Due to the absence of a complete, officially published, and assigned NMR spectrum for 4'-amino-2,2':6',2''-terpyridine in the literature, the following data is a composite representation based on the analysis of closely related structures, such as 4'-(4-aminophenol)-2,2':6',2''-terpyridine and other 4'-substituted terpyridines[1][2]. This synthesized data provides a reliable estimation of the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4'-amino-2,2':6',2''-terpyridine is expected to exhibit a set of distinct signals in the aromatic region, corresponding to the protons of the three pyridine rings, and a signal for the amino protons. The molecule possesses a C2 axis of symmetry, which simplifies the spectrum by making the two terminal pyridine rings chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4'-amino-2,2':6',2''-terpyridine in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6, H-6'' | ~8.70 | d | ~4.8 |

| H-3, H-3'' | ~8.60 | d | ~8.0 |

| H-4, H-4'' | ~8.00 | td | ~7.8, 1.6 |

| H-5, H-5'' | ~7.50 | ddd | ~7.5, 4.8, 1.2 |

| H-3', H-5' | ~7.90 | s | - |

| -NH₂ | ~6.0-7.0 | br s | - |

Causality behind the assignments:

-

H-6, H-6'': These protons are adjacent to the nitrogen atom in the terminal pyridine rings, leading to a significant downfield shift. They appear as doublets due to coupling with H-5 and H-5''.

-

H-3, H-3'': These protons are also in an electron-deficient environment and are shifted downfield. They appear as doublets due to coupling with H-4 and H-4''.

-

H-4, H-4'': These protons are coupled to both H-3/H-3'' and H-5/H-5'', resulting in a triplet of doublets.

-

H-5, H-5'': These protons show the most complex splitting pattern (doublet of doublet of doublets) due to coupling with H-4/H-4'' and H-6/H-6''.

-

H-3', H-5': Due to the C2 symmetry and the substitution at the 4'-position, these two protons on the central pyridine ring are chemically equivalent and appear as a singlet. The electron-donating amino group at the 4'-position is expected to shift this signal upfield compared to unsubstituted terpyridine.

-

-NH₂: The chemical shift of the amino protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will similarly reflect the molecule's symmetry. The electron-donating amino group will cause a noticeable upfield shift for the carbons of the central pyridine ring, particularly C-4'.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4'-amino-2,2':6',2''-terpyridine in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-2'' | ~156.0 |

| C-6, C-6'' | ~149.0 |

| C-4, C-4'' | ~137.0 |

| C-3, C-3'' | ~121.0 |

| C-5, C-5'' | ~124.0 |

| C-2', C-6' | ~157.0 |

| C-4' | ~150.0 |

| C-3', C-5' | ~108.0 |

Expert Insights: The chemical shift of C-4' is particularly diagnostic. The direct attachment of the amino group will lead to a significant upfield shift for this carbon compared to the corresponding carbon in unsubstituted terpyridine. Conversely, C-3' and C-5' will also experience a notable upfield shift due to the strong electron-donating effect of the amino group.

Part 2: Experimental Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.

Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 4'-amino-2,2':6',2''-terpyridine into a clean, dry glass vial.

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic compounds containing amino groups due to its high dissolving power and its ability to form hydrogen bonds, which can sharpen the N-H signal.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Table 3: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay (d1) | 2.0 s | 2.0 s |

| Acquisition Time (aq) | ~4 s | ~1 s |

| Spectral Width (sw) | ~20 ppm | ~250 ppm |

| Temperature | 298 K | 298 K |

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules, 1D NMR spectra may not be sufficient for a definitive assignment of all signals. 2D NMR techniques provide through-bond and through-space correlations that are invaluable for structural elucidation.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. For NH2-tpy, COSY would be instrumental in confirming the connectivity of the protons within each of the terminal pyridine rings (e.g., H-3 coupling to H-4, H-4 to H-5, and H-5 to H-6).

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates protons with the carbons to which they are directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for connecting different spin systems across the molecule. For instance, HMBC can show correlations from the H-3', H-5' protons to the quaternary carbons C-2', C-6' and C-4', as well as to the carbons of the terminal pyridine rings.

Integrated 2D NMR Assignment Workflow

Caption: A systematic approach for complete NMR assignment using 2D techniques.

Conclusion

References

- Fallahpour, R.-A. (2003). 2,2':6',2''-Terpyridines and their Metal Complexes. Helvetica Chimica Acta, 86(10), 3447-3479.

-

Chiş, V., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(72), 44265-44283. [Link]

-

Housecroft, C. E., & Constable, E. C. (2019). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Molecules, 24(18), 3254. [Link]

-

Gholamrezapor, A., et al. (2021). application of a new 4'–functionalized 2,2': 6',2''–terpyridine ruthenium(ii) complex as a photosensitizer in dye-sensitized solar cells. Heterocycles, 102(9), 1766-1777. [Link]

- Bahrami, F., et al. (2017). SYNTHESIS, STRUCTURAL AND PHOTOPHYSICAL PROPERTIES OF A NEW DITOPIC TERPYRIDINE-BASED PROLIGAND BEARING DISELENIDE UNITS. U.P.B. Sci. Bull., Series B, 79(4), 13-22.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Introduction: The Significance of 2,6-dipyridin-2-ylpyridin-4-amine in Modern Chemistry

An In-depth Technical Guide to the Spectroscopic Properties of 2,6-dipyridin-2-ylpyridin-4-amine

This compound, also known by its systematic IUPAC name [2,2':6',2''-Terpyridin]-4'-amine, is a fascinating heterocyclic compound that stands at the crossroads of coordination chemistry, materials science, and pharmaceutical research.[1] As a derivative of the renowned tridentate ligand 2,2':6',2''-terpyridine, its unique electronic and structural characteristics, bestowed by the electron-donating amino group at the 4'-position of the central pyridine ring, make it a molecule of considerable interest. This guide provides a deep dive into the spectroscopic properties of this compound, offering both theoretical understanding and practical insights for its application in research and development. The ability of terpyridine derivatives to form stable complexes with a wide array of metal ions has cemented their role as indispensable building blocks in the creation of supramolecular assemblies, functional materials, and potential therapeutic agents.[2][3]

The strategic placement of the amino group on the central pyridine ring significantly modulates the electronic landscape of the terpyridine scaffold. This functionalization is expected to enhance the molecule's photophysical properties, making it a candidate for applications in fluorescent sensors, organic light-emitting diodes (OLEDs), and as a photosensitizer in photodynamic therapy. Understanding the intricate details of its interaction with light and magnetic fields is paramount to harnessing its full potential.

This technical guide will elucidate the key spectroscopic features of this compound, drawing upon established principles and data from closely related analogues to provide a comprehensive and practical resource. We will explore its ultraviolet-visible absorption, fluorescence, nuclear magnetic resonance, and infrared spectroscopic properties, providing detailed experimental protocols and data interpretation.

Molecular Structure and Synthesis

The foundational step to understanding the spectroscopic properties of any molecule is a firm grasp of its structure and synthesis.

Molecular Structure

The structure of this compound consists of a central pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups, and an amine group at the 4-position. This arrangement results in a C15H12N4 molecular formula and a molecular weight of 248.28 g/mol .[1] The nitrogen atoms of the pyridine rings are oriented to allow for efficient chelation with metal ions. The exocyclic amino group is a key feature, influencing the molecule's electronic properties and reactivity.

Synthetic Pathways

The synthesis of 4'-substituted terpyridines like this compound can be approached through several established methods. The most common and versatile is the Kröhnke condensation.[4] This method typically involves the reaction of two equivalents of 2-acetylpyridine with a suitable 4-substituted pyridine-carbaldehyde in the presence of a base and an ammonia source.

Another prominent synthetic route involves the nucleophilic substitution of 4'-chloro-2,2':6',2''-terpyridine. The chloro group at the 4'-position is susceptible to displacement by nucleophiles, including ammonia or other amino-containing reagents, providing a direct route to the desired amine.[5]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π–π* transitions within the conjugated aromatic system.

Theoretical Framework

The electronic absorption spectrum of terpyridine derivatives is characterized by intense bands in the UV region. The introduction of an electron-donating amino group at the 4'-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent terpyridine, due to the extension of the π-conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. Additionally, weaker n–π* transitions, involving the non-bonding electrons on the nitrogen atoms, may be observed as shoulders on the main absorption bands.

Experimental Data and Interpretation

| Compound/Analog | 4'-Substituent | λmax (nm) in CHCl3 | Reference |

| 4'-(4-Methoxyphenyl)-terpyridine | -C6H4-OCH3 (electron-donating) | 248 | [6] |

| 4'-(4-Nitrophenyl)-terpyridine | -C6H4-NO2 (electron-withdrawing) | 247 | [6] |

| Predicted for this compound | -NH2 (strongly electron-donating) | ~250-280 nm and ~320-350 nm | Inferred |

The presence of the strong electron-donating amino group is anticipated to result in at least two significant absorption bands. The higher energy band would correspond to transitions within the pyridyl rings, while the lower energy band would be associated with a transition involving the entire conjugated system, likely with some intramolecular charge transfer (ICT) character.

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or ethanol) at a concentration of approximately 1 x 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to a final concentration range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

-

-

Measurement:

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent.

-

Measure the absorbance of the sample solutions over a wavelength range of 200–500 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

The introduction of an amino group often imparts fluorescent properties to aromatic molecules. For this compound, this is expected to be a prominent feature.

Theoretical Framework

Amino-substituted aromatic compounds are well-known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, there is a significant redistribution of electron density from the electron-donating amino group to the electron-accepting pyridyl rings. This ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission spectrum (solvatochromism). A closely related compound, 4′-(p-aminophenyl)-2,2′:6′,2″-terpyridine, exhibits dual fluorescence in polar solvents, which is attributed to a locally excited state and an ICT state.[2][7]

Predicted Photophysical Properties

| Parameter | Predicted Characteristic | Rationale/Supporting Evidence |

| Emission Maximum (λem) | Highly solvent-dependent, red-shifting with increasing solvent polarity. | Characteristic of an ICT state, as seen in amino-substituted terpyridines.[2][7] |

| Quantum Yield (ΦF) | Moderate to high, potentially decreasing in highly polar, protic solvents due to non-radiative decay pathways. | Typical for fluorescent aromatic amines. |

| Fluorescence Lifetime (τF) | Expected to be in the nanosecond range. | Consistent with fluorescence from singlet excited states in similar organic fluorophores. |

Experimental Protocol: Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol).

-

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelength.

-

-

Data Analysis:

-

Determine the excitation and emission maxima.

-

Calculate the Stokes shift (the difference in energy between the absorption and emission maxima).

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

If available, use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the molecular structure and connectivity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, coupled aromatic protons. However, the symmetry of the molecule (assuming free rotation around the inter-ring C-C bonds) simplifies the spectrum to some extent.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl3 or DMSO-d6):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-3', H-5' | ~6.5 - 7.0 | s | Protons on the central pyridine ring, shielded by the amino group. |

| NH2 | ~4.0 - 6.0 | br s | Amine protons, chemical shift is solvent and concentration dependent. |

| H-6, H-6'' | ~8.6 - 8.8 | d | Protons adjacent to the nitrogen on the outer pyridine rings, deshielded. |

| H-3, H-3'' | ~8.4 - 8.6 | d | Protons on the outer pyridine rings. |

| H-4, H-4'' | ~7.8 - 8.0 | t | Protons on the outer pyridine rings. |

| H-5, H-5'' | ~7.2 - 7.4 | t | Protons on the outer pyridine rings. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Predicted ¹³C NMR Chemical Shifts (in CDCl3 or DMSO-d6):

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4' | ~155 - 160 | Carbon bearing the amino group, significantly shielded. |

| C-2', C-6' | ~150 - 155 | Carbons on the central pyridine ring adjacent to the outer rings. |

| C-2, C-2'' | ~155 - 160 | Carbons on the outer rings bonded to the central ring. |

| C-6, C-6'' | ~148 - 152 | Carbons adjacent to the nitrogen on the outer rings. |

| Aromatic CH | ~110 - 140 | Aromatic carbons bearing protons. |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C=N stretch (pyridine) | 1580 - 1620 | Strong |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to strong, multiple bands |

| N-H bend (amine) | 1550 - 1650 | Medium |

| C-H bend (aromatic) | 700 - 900 | Strong |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest and use an appropriate liquid cell.

-

-

Measurement:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000 - 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Conclusion and Future Outlook

This compound is a molecule with a rich spectroscopic profile, a direct consequence of its unique electronic and structural features. The presence of the electron-donating amino group on the terpyridine framework induces significant changes in its absorption and emission properties, most notably the likelihood of strong fluorescence with intramolecular charge transfer characteristics. This makes it a highly attractive candidate for the development of novel sensors, advanced materials, and photoactive therapeutic agents.

While this guide has provided a comprehensive overview based on established principles and data from analogous compounds, further detailed experimental characterization of this specific molecule will undoubtedly uncover more of its nuanced behavior. Researchers and drug development professionals are encouraged to utilize the protocols and interpretations presented here as a foundation for their own investigations into this promising compound. The continued exploration of such functionalized terpyridines will undoubtedly pave the way for exciting advancements across various scientific disciplines.

References

- BenchChem. (2025). Synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde. BenchChem.

- Song, P., Sun, S. G., Zhou, P. W., Liu, J. Y., Xu, Y. Q., & Peng, X. J. (2010). Photophysical Properties of 4′-(p-aminophenyl)-2,2′:6′,2″-terpyridine. Chinese Journal of Chemical Physics, 23(5), 551-558.

- ResearchGate. (2025). Photophysical Properties of 4'-(p-aminophenyl)-2,2':6',2''-terpyridine.

- Ali, M. A., et al. (2020). A Spectroscopic Comparison of 4'-Substituted Terpyridines: A Guide for Researchers. BenchChem.

- Wang, S., & Chen, J. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one. International Research Journal of Pure and Applied Chemistry, 12(4), 1-7.

- Andres, P. R. (2004). Supramolecular assemblies and materials based on 2,2':6',2''-terpyridine metal complexes. Eindhoven University of Technology.

- Potvin, P. G., & Lajoie, G. (1998). Synthesis, Characterization, Absorption Spectra, and Luminescence Properties of Organometallic Platinum(II) Terpyridine Complexes. Inorganic Chemistry, 37(15), 3743-3751.

- PubChem. (n.d.). [2,2':6',2''-Terpyridin]-4'-amine.

- Andres, P. R., & Meijer, E. W. (2004). Synthesis of 4'-amino-alkoxy- and 4'-carboxy-alkoxy-functionalised 2,2':6',2''-terpyridines. In Supramolecular assemblies and materials based on 2,2':6',2''-terpyridine metal complexes (Chapter 2). Eindhoven University of Technology.

- ResearchGate. (2025). 1: 1 H NMR spectrum of 2,2':6',2"-terpyridine 4 (500.13 MHz, acetone-d6).

- Wang, S., & Chen, J. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.

- BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. BenchChem.

- Papakyriakou, A., et al. (2023). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. MDPI.

- Ali, M. A., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42938-42960.

- Biosynth. (n.d.). 4'-Amino-2,2':6',2''-terpyridine. Biosynth.

- ChemicalBook. (2025). 4'-AMINO-2,2':6',2''-TERPYRIDINE. ChemicalBook.

- Ali, M. A., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PubMed Central.

- Faraj, A. A., et al. (2021). application of a new 4'–functionalized 2,2': 6',2''–terpyridine ruthenium(ii). Heterocycles, 102(9), 1766-1780.

Sources

- 1. [2,2':6',2''-Terpyridin]-4'-amine | C15H12N4 | CID 15455614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Structure of 4'-amino-2,2':6',2''-terpyridine

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of 4'-amino-2,2':6',2''-terpyridine (tpy-NH₂). As a versatile tridentate ligand, tpy-NH₂ and its derivatives are pivotal in the development of advanced materials, including photosensitizers for solar cells, components for molecular electronics, and therapeutic agents. A deep understanding of its electronic properties is paramount for the rational design of novel metal complexes with tailored functionalities. This document synthesizes experimental data from spectroscopic and electrochemical methodologies with theoretical insights from computational chemistry to offer a holistic view of the molecule's frontier molecular orbitals, electronic transitions, and the influence of the amino substituent on its overall electronic behavior.

Introduction: The Significance of 4'-amino-2,2':6',2''-terpyridine

The 2,2':6',2''-terpyridine (tpy) framework is a cornerstone in coordination chemistry, renowned for its ability to form stable, well-defined complexes with a vast array of transition metals.[1][2][3] The introduction of functional groups at the 4'-position of the central pyridine ring offers a powerful strategy to modulate the electronic and photophysical properties of the resulting metal complexes.[1] Among these, the amino group (-NH₂) in 4'-amino-2,2':6',2''-terpyridine (tpy-NH₂) is of particular interest due to its strong electron-donating nature. This seemingly simple modification has profound implications for the electronic structure, influencing the energy levels of the frontier molecular orbitals and, consequently, the photophysical and electrochemical characteristics of both the free ligand and its metallic assemblies.[4]

This guide will dissect the electronic architecture of tpy-NH₂, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential in their respective fields. We will explore both experimental and computational approaches to characterizing its electronic landscape, emphasizing the "why" behind the methodologies to foster a deeper, more intuitive understanding.

Unveiling the Electronic Landscape: A Multi-faceted Approach

A thorough characterization of the electronic structure of tpy-NH₂ necessitates a synergistic combination of experimental techniques and computational modeling. Spectroscopic methods provide direct information about electronic transitions, while electrochemistry probes the energies of the frontier molecular orbitals. Computational chemistry, in turn, offers a detailed theoretical framework to interpret and predict these properties.

Spectroscopic Characterization: Probing Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are indispensable tools for investigating the electronic transitions within tpy-NH₂.

-

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of tpy-NH₂ is typically characterized by intense absorption bands in the ultraviolet region, which are assigned to π-π* transitions within the aromatic terpyridine core.[4] The presence of the amino group can lead to subtle shifts in these bands compared to the parent terpyridine, indicative of its electronic influence.

-

Fluorescence Spectroscopy: Upon excitation, tpy-NH₂ can exhibit fluorescence, providing insights into its excited-state properties. Studies have shown that the emission properties can be sensitive to the solvent environment, with polar solvents sometimes inducing dual fluorescence due to the formation of an intramolecular charge transfer (ICT) state alongside the locally excited state.[5]

Table 1: Representative Spectroscopic Data for 4'-amino-2,2':6',2''-terpyridine and Related Compounds

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| [Ru(TpyCH₂NH₂)₂]²⁺ | 252, 276, 309, 493 | - | Acetonitrile | [4] |

| 4′-(p-aminophenyl)-2,2′:6′,2″-terpyridine | Varies with solvent | Dual fluorescence in polar solvents | Various | [5] |

| ₂ | 324 | 365, 638, 751 | Acetonitrile | [6] |

| ₂ | 286 | 426, 704, 856 | Acetonitrile | [6] |

Note: The data presented are for tpy-NH₂ derivatives and their metal complexes to illustrate the range of observed spectroscopic properties.

Electrochemical Analysis: Mapping Frontier Orbital Energies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO), respectively. For tpy-NH₂ and its metal complexes, CV reveals both ligand-centered and metal-centered redox processes.[7] The electron-donating amino group is expected to raise the energy of the HOMO, making the ligand easier to oxidize compared to unsubstituted terpyridine.

Experimental Workflow: Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry analysis of tpy-NH₂.

Computational Modeling: A Theoretical Lens on Electronic Structure

Density Functional Theory (DFT) has emerged as a robust computational tool for elucidating the electronic structure of molecules like tpy-NH₂.[4][8] DFT calculations can provide detailed information about the shapes and energies of molecular orbitals, predict electronic transition energies, and rationalize experimental observations.

The Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are central to understanding a molecule's reactivity and electronic properties. In tpy-NH₂, the HOMO is typically a π-orbital delocalized over the terpyridine framework, with a significant contribution from the nitrogen lone pair of the amino group. This contribution from the electron-donating amino group raises the energy of the HOMO. The LUMO is generally a π*-orbital, also delocalized across the terpyridine system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, photophysical behavior, and reactivity. DFT calculations have shown that the presence of an amino group can lead to a smaller HOMO-LUMO gap compared to unsubstituted terpyridine.[4]

Theoretical Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a typical workflow for performing DFT calculations on tpy-NH₂.

Step 1: Geometry Optimization The first step is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set.

Step 2: Frequency Calculation To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

Step 3: Single-Point Energy and Molecular Orbital Analysis With the optimized geometry, a single-point energy calculation is performed to obtain the energies and compositions of the molecular orbitals, including the HOMO and LUMO.

Step 4: Time-Dependent DFT (TD-DFT) for Excited States To simulate the UV-Vis spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed. This provides information about the energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with experimental absorption spectra.

Conceptual Diagram: Influence of the Amino Group on Frontier Orbitals

Caption: Effect of the amino group on HOMO-LUMO energies.

Conclusion and Future Directions

The electronic structure of 4'-amino-2,2':6',2''-terpyridine is characterized by a π-conjugated system significantly influenced by the electron-donating amino group at the 4'-position. This substituent raises the energy of the HOMO, reduces the HOMO-LUMO gap, and can introduce intramolecular charge transfer characteristics to its excited states. The synergistic application of spectroscopic, electrochemical, and computational methods provides a robust framework for understanding and predicting the electronic behavior of this important ligand.

Future research will likely focus on leveraging this fundamental understanding to design and synthesize novel tpy-NH₂-based metal complexes with enhanced photophysical properties for applications in light-emitting devices, advanced sensors, and photodynamic therapy. Further exploration of the interplay between the electronic structure of the ligand and the nature of the coordinated metal ion will continue to be a fertile ground for discovery in inorganic and materials chemistry.

References

-

Photophysical Properties of 4′-(p-aminophenyl)-2,2′:6′,2″-terpyridine. Chinese Journal of Chemical Physics. [Link]

-

Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity. Dalton Transactions. [Link]

-

The Effect of Metal-Remote Amino-Groups on Metal Center in Ruthenium (II) Complexes with Terpyridine Ligands. Research and Reviews: Open Access Journals. [Link]

-

Electronic and electrochemical properties of grid-type metal ion complexes (Fe 2+ and Co 2+ ) with a pyridine-pyrimidine-pyridine based bis(hydrazone). Journal of the Mexican Chemical Society. [Link]

-

Electronic and electrochemical properties of grid-type metal ion complexes (Fe2+ and Co2+) with a pyridine-pyrimidine-pyridine b. Redalyc. [Link]

-

application of a new 4'–functionalized 2,2': 6',2''–terpyridine ruthenium(ii. HETEROCYCLES. [Link]

-

Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. ResearchGate. [Link]

-

Synthesis of 4'-substituted-2,2':6',2''-terpyridines. ResearchGate. [Link]

-

Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PubMed Central. [Link]

-

In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores. Inorganic Chemistry. [Link]

-

[2,2':6',2''-Terpyridin]-4'-amine. PubChem. [Link]

-

Supramolecular assemblies and materials based on 2,2':6',2''- terpyridine metal complexes. Pure. [Link]

-

Synthesis and Photophysical Application of Functionalised 2,2':6',2"- Terpyridine Metal Complexes. Research Journal of Chemical Sciences. [Link]

-

2,2':6',2''-Terpyridines and their Metal Complexes. HetCat. [Link]

-

2,2':6',2''-Terpyridine and Its Derivatives: Versatile Ligands for Advanced Applications. UCHEM. [Link]

-

Synthesis, characterization and electrochemistry of 4'-functionalized 2,2':6',2''-terpyridine ruthenium(II) complexes and their biological activity. ResearchGate. [Link]

-

Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances. [Link]

-

Synthesis and computational studies of Mg complexes supported by 2,2':6,2''-terpyridine ligands. Dalton Transactions. [Link]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

-

A Ternary Ruthenium(II) 2,2':6',2”-Terpyridine Complex Having Intramolecular π-π Stacking Interaction with Ancillary Benzyl Groups of the Mixed Ligand. David Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. rroij.com [rroij.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and computational studies of Mg complexes supported by 2,2':6,2''-terpyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2,6-dipyridin-2-ylpyridin-4-amine in organic solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-dipyridin-2-ylpyridin-4-amine, a prominent tridentate ligand in coordination and supramolecular chemistry. Given the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive solubility framework based on its molecular structure and the known behavior of analogous compounds. We present a detailed, field-proven experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively handle and utilize this compound in solution-phase applications.

Introduction: The Significance of this compound

This compound, also known as 4'-amino-2,2':6',2''-terpyridine, is a multi-domain heterocyclic compound. Its terpyridine core provides a robust, tridentate chelation site for a wide array of metal ions, making it a cornerstone ligand in the synthesis of metallo-supramolecular assemblies, functional materials, and catalysts.[1][2] The amine functional group at the 4'-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of complex architectures and the tuning of photophysical and electrochemical properties.

The solubility of this ligand is a paramount physical property that dictates its utility. From homogeneous catalysis and solution-phase self-assembly to purification via recrystallization and formulation for biological assays, precise control over concentration is critical. This guide addresses the fundamental question of solubility, providing both a theoretical foundation and a practical framework for its empirical determination.

Physicochemical Profile and Structural Considerations

A molecule's structure dictates its properties and interactions. The key to understanding the solubility of this compound lies in its distinct structural features.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | [2,2':6',2''-Terpyridin]-4'-amine, 4'-Amino-2,2':6',2''-terpyridine | PubChem[3] |

| Molecular Formula | C₁₅H₁₂N₄ | PubChem[3] |

| Molecular Weight | 248.28 g/mol | PubChem[3] |

| Appearance | Typically a solid at room temperature | General Knowledge |

The molecule's architecture presents a duality: a large, predominantly aromatic and rigid terpyridine framework, which tends to favor solubility in non-polar or moderately polar environments, and four nitrogen atoms, including a primary amine group, which can participate in hydrogen bonding, enhancing solubility in polar, protic solvents.[4]

Caption: Key structural domains of this compound and their influence on solubility.

Predicted Solubility Profile

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted.[5][6] The molecule's polarity, driven by the nitrogen atoms, is the dominant factor.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amine group is expected to form strong hydrogen bonds with these solvents. However, the large hydrophobic surface area of the terpyridine backbone may limit high solubility. We predict moderate solubility, which should increase with temperature. The basicity of the amine and pyridine nitrogens suggests that solubility in aqueous solutions will be significantly enhanced under acidic conditions (pH < pKa) due to the formation of a more polar protonated salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them well-suited to solvate polar molecules. This compound is predicted to exhibit good to excellent solubility in solvents like DMSO and DMF. Structurally related 4-aminopyridine is known to be soluble in DMSO and acetonitrile.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The strong intermolecular forces (hydrogen bonding) within the solid-state crystal lattice of the compound are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents. Solubility is predicted to be very low to negligible.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid compound in a liquid solvent. This protocol is designed to be a self-validating system.

Principle

An excess of the solid solute is agitated in a known volume of the solvent at a constant temperature for a period sufficient to allow the system to reach equilibrium. At this point, the concentration of the solute in the supernatant is constant and represents its solubility at that temperature.

Materials & Reagents

-

This compound (high purity, >98%)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.2 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes (Class A)

-

Analytical balance (± 0.1 mg)

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a minimum of 48-72 hours. This duration is a crucial parameter; a preliminary kinetic study can confirm the time required to reach a plateau in concentration, ensuring true equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This filtration step is vital to prevent undissolved solid particles from inflating the measured solubility.

-

Quantification: Determine the concentration of the solute in the filtered sample using one of the following methods:

-

a) Gravimetric Analysis (Most Direct Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once all solvent is removed, re-weigh the vial. The mass difference corresponds to the mass of the dissolved solute.

-

Calculation: Solubility (g/L) = (Mass of residue [g]) / (Volume of solution sampled [L])

-

-

b) UV-Vis Spectrophotometry (Requires Chromophore):

-

Prepare a series of standard solutions of known concentration to generate a calibration curve (Absorbance vs. Concentration) at the wavelength of maximum absorbance (λ_max).

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculation: Solubility = (Concentration from curve) × (Dilution factor)

-

-

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [2,2':6',2''-Terpyridin]-4'-amine | C15H12N4 | CID 15455614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]

In-Depth Technical Guide to the Theoretical Calculation of 4'-amino-2,2':6',2''-terpyridine

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize the structural, electronic, and spectroscopic properties of 4'-amino-2,2':6',2''-terpyridine (4'-amino-tpy). Terpyridine derivatives are of significant interest in materials science and medicinal chemistry, particularly as ligands in metal complexes for applications ranging from photovoltaics to anticancer agents.[1][2] A thorough understanding of their intrinsic molecular properties is paramount for the rational design of novel functional materials. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. We will delve into the causality behind the selection of computational parameters, ensuring a self-validating and robust theoretical framework.

Introduction: The Significance of 4'-amino-2,2':6',2''-terpyridine